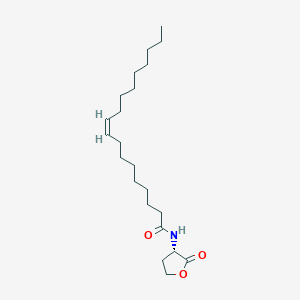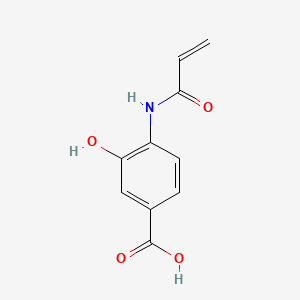![molecular formula C33H38N4O7 B584383 (4S)-4,11-ジエチル-4,12-ジヒドロキシ-3,14-ジオキソ-3,4,12,14-テトラヒドロ-1H-ピラノ[3',4':6,7]インドリジノ[1,2-b]キノリン-9-イル [1,4'-ビピペリジン]-1'-カルボキシレート CAS No. 185336-12-3](/img/structure/B584383.png)
(4S)-4,11-ジエチル-4,12-ジヒドロキシ-3,14-ジオキソ-3,4,12,14-テトラヒドロ-1H-ピラノ[3',4':6,7]インドリジノ[1,2-b]キノリン-9-イル [1,4'-ビピペリジン]-1'-カルボキシレート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Hydroxy Irinotecan is a derivative of irinotecan, a well-known chemotherapeutic agent used primarily in the treatment of colorectal cancer. Irinotecan itself is a topoisomerase I inhibitor, which interferes with DNA replication in cancer cells, leading to cell death . The addition of a hydroxyl group at the 12th position in 12-Hydroxy Irinotecan potentially alters its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in scientific research.
科学的研究の応用
12-Hydroxy Irinotecan has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of chemotherapeutic agents.
Biology: Researchers use it to investigate the cellular mechanisms of topoisomerase I inhibition and the resulting DNA damage response.
Medicine: It is explored for its potential to overcome resistance to irinotecan in cancer therapy, providing an alternative treatment option for patients with resistant tumors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy Irinotecan typically involves the hydroxylation of irinotecan. This can be achieved through various chemical reactions, including catalytic hydroxylation using specific catalysts under controlled conditions. The reaction conditions often involve maintaining a specific temperature and pH to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 12-Hydroxy Irinotecan may involve the use of advanced techniques such as supercritical fluid extraction and PEGylation to enhance the yield and purity of the compound. These methods are optimized using design of experiments (DOE) approaches like the Box–Behnken design to achieve high encapsulation efficiency and stability .
化学反応の分析
Types of Reactions: 12-Hydroxy Irinotecan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to irinotecan.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions include various derivatives of 12-Hydroxy Irinotecan, each with unique pharmacological properties. For example, oxidation may yield ketone derivatives, while substitution reactions can produce a range of functionalized compounds .
作用機序
12-Hydroxy Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I, which is essential for DNA replication. The hydroxyl group at the 12th position enhances its binding affinity to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the religation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Irinotecan: The parent compound, used widely in chemotherapy.
SN-38: The active metabolite of irinotecan, which is significantly more potent.
Oxaliplatin: Another chemotherapeutic agent used in combination with irinotecan for colorectal cancer treatment.
Comparison: 12-Hydroxy Irinotecan is unique due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and reduce toxicity compared to irinotecan. Unlike SN-38, which is a metabolite, 12-Hydroxy Irinotecan is a direct derivative, allowing for more controlled studies on its effects. Compared to oxaliplatin, 12-Hydroxy Irinotecan offers a different mechanism of action, providing a complementary approach in combination therapies .
特性
IUPAC Name |
[(19S)-10,19-diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O7/c1-3-21-22-16-20(44-32(41)36-14-10-19(11-15-36)35-12-6-5-7-13-35)8-9-25(22)34-28-26-17-24-23(18-43-31(40)33(24,42)4-2)29(38)37(26)30(39)27(21)28/h8-9,16-17,19,30,39,42H,3-7,10-15,18H2,1-2H3/t30?,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUUJPQAMJFQHV-OQGPVULJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729785 |
Source


|
| Record name | (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185336-12-3 |
Source


|
| Record name | (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Imidazo[1,2-a]pyrimidin-3-ol](/img/structure/B584301.png)


![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)


![2,10,18-Tris(2-decyltetradecyl)-benzo[o]bistriphenyleno[2,1,12,11-efghi:2',1',12',11'-uvabc]ovalene](/img/structure/B584310.png)




![2,2',2''-[(5,11,17-Tridodecylhexabenzo[bc,ef,hi,kl,no,qr]coronene-2,8,14-triyl)tris(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyloxy)]tris-ethanol](/img/structure/B584323.png)
